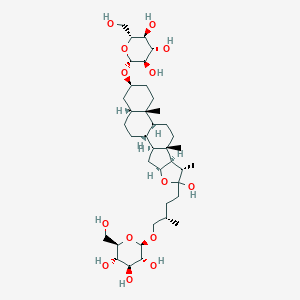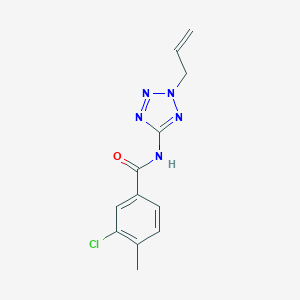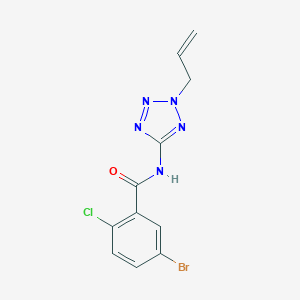
13-Hydroxyeicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hydroxyeicosatetraenoic acid (13-HODE) is a bioactive lipid molecule that is derived from the metabolism of arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules that play important roles in various physiological processes. 13-HODE has been found to be involved in the regulation of inflammation, angiogenesis, and cell proliferation.
Mechanism of Action
The mechanism of action of 13-Hydroxyeicosatetraenoic acid is not fully understood. It has been suggested that 13-Hydroxyeicosatetraenoic acid exerts its effects through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. 13-Hydroxyeicosatetraenoic acid has been shown to activate PPARγ, which is involved in the regulation of lipid metabolism and inflammation. In addition, 13-Hydroxyeicosatetraenoic acid has been found to inhibit the activation of nuclear factor-κB (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
13-Hydroxyeicosatetraenoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. 13-Hydroxyeicosatetraenoic acid has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 13-Hydroxyeicosatetraenoic acid has been shown to regulate lipid metabolism and angiogenesis.
Advantages and Limitations for Lab Experiments
The advantages of using 13-Hydroxyeicosatetraenoic acid in lab experiments include its well-established synthesis method and its known biochemical and physiological effects. However, the limitations of using 13-Hydroxyeicosatetraenoic acid in lab experiments include its instability and its potential to form adducts with other molecules.
Future Directions
For the study of 13-Hydroxyeicosatetraenoic acid include the investigation of its role in other physiological processes, such as wound healing and neuroprotection. In addition, the development of stable analogs of 13-Hydroxyeicosatetraenoic acid may allow for its use in therapeutic applications. Finally, the identification of specific receptors and signaling pathways involved in the effects of 13-Hydroxyeicosatetraenoic acid may provide new targets for drug development.
Synthesis Methods
13-Hydroxyeicosatetraenoic acid is synthesized from arachidonic acid through the action of the enzyme 15-lipoxygenase (15-LOX). Arachidonic acid is first converted to 15-hydroperoxyeicosatetraenoic acid (15-HPETE) by 15-LOX. 15-HPETE is then reduced by glutathione peroxidase to form 13-Hydroxyeicosatetraenoic acid. The synthesis of 13-Hydroxyeicosatetraenoic acid can also occur through the non-enzymatic oxidation of arachidonic acid by reactive oxygen species (ROS).
Scientific Research Applications
13-Hydroxyeicosatetraenoic acid has been extensively studied for its role in various physiological processes. It has been found to be involved in the regulation of inflammation, angiogenesis, and cell proliferation. 13-Hydroxyeicosatetraenoic acid has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 13-Hydroxyeicosatetraenoic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis.
properties
CAS RN |
151910-72-4 |
|---|---|
Product Name |
13-Hydroxyeicosatetraenoic acid |
Molecular Formula |
C9H8N2S2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-13-hydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-10-13-16-19(21)17-14-11-8-6-5-7-9-12-15-18-20(22)23/h5-9,12,15,18-19,21H,2-4,10-11,13-14,16-17H2,1H3,(H,22,23)/b7-5+,8-6+,12-9+,18-15+ |
InChI Key |
ZFQJWJBAMZFZQZ-LZUJJZLXSA-N |
Isomeric SMILES |
CCCCCCCC(CCC/C=C/C=C/C=C/C=C/C(=O)O)O |
SMILES |
CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O |
Canonical SMILES |
CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O |
synonyms |
13-HETE 13-hydroxyeicosatetraenoic acid 13-hydroxyeicosatetraenoic acid, (S)-(all-Z)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)





